Foramsulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water (g/L, 20 deg ): 0.04 (pH 5); 3.3 (pH 7); 94.6 (pH 8)

Canonical SMILES

Foramsulfuron mode of action acetolactate synthase ALS inhibitor

Core Mechanism of Action and Herbicide Properties

Foramsulfuron belongs to the sulfonylurea chemical family and is classified as an acetolactate synthase (ALS) inhibitor (also known as acetohydroxyacid synthase, or AHAS). Its Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) group classification is Group 2 [1] [2].

The sequence of its herbicidal action is as follows:

This compound's key physical and chemical properties that influence its environmental behavior and efficacy are summarized in the table below.

| Property | Value | Significance / Implication |

|---|---|---|

| Water Solubility (at 20°C, pH 7) | 3293 mg/L [1] | High solubility facilitates post-emergence activity and root uptake; potential for leaching [1]. |

| Octanol-Water Partition Coefficient (Log P) | -0.78 [1] | Low lipophilicity indicates limited tendency to bioaccumulate [1]. |

| Soil Persistence | "Not normally persistent" [1] | Short to moderate residual activity, reducing carryover risk to subsequent crops [1]. |

| Molecular Mass | 452.44 g/mol [1] | - |

| Chemical Formula | C₁₇H₂₀N₆O₇S [1] | - |

Known Resistance Mechanisms and Case Studies

Over-reliance on ALS-inhibiting herbicides applies strong selection pressure, leading to resistant weed populations. Resistance to this compound is documented and occurs via two primary mechanisms:

- Target-Site Resistance (TSR): This involves mutations in the gene encoding the ALS enzyme, altering its structure so herbicides can no longer bind effectively. A common and consequential mutation is the Trp-574-Leu substitution, which confers broad resistance to multiple ALS-inhibitor classes [3] [4]. Other mutations, such as Pro-197-Ser/Leu, can also lead to resistance, sometimes with varying patterns of cross-resistance to other sulfonylurea herbicides [4] [5].

- Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide before it reaches its target. Research on Amaranthus retroflexus has shown that cytochrome P450 monooxygenases can metabolize and detoxify this compound. This was demonstrated experimentally by pre-treating plants with the P450 inhibitor malathion, which reversed the resistance [3].

The following table summarizes confirmed resistance cases from recent studies.

| Weed Species | Resistance Mechanism(s) Identified | Experimental Context & Key Findings |

|---|

| Bassia scoparia (Kochia) [4] | TSR: ALS gene mutations (Pro197Ser, Pro197Leu, Trp574Leu). NTSR: Suspected cytochrome P450 metabolism (reversed by malathion). | Field-evolved population with triple resistance to ALS inhibitors, EPSPS inhibitors (e.g., glyphosate), and synthetic auxins (e.g., 2,4-D) [4]. | | Amaranthus retroflexus (Redroot Pigweed) [3] | TSR: Trp574Leu mutation. NTSR: Metabolism by cytochrome P450. | Resistant biotypes collected from CONVISO SMART sugar beet fields showed extremely high resistance levels (up to 351-fold less sensitive). Malathion pre-treatment reduced resistance, confirming P450 involvement [3]. | | Shattercane [5] | TSR: Various ALS gene mutations (e.g., Ala30Gly, Pro197Leu, Trp574Leu). | Greenhouse dose-response assays confirmed resistance to this compound and cross-resistance to other ALS inhibitors. Different mutations resulted in distinct resistance patterns across chemical families [5]. |

Experimental Protocols for Investigating ALS Inhibition

For researchers studying herbicide action and resistance, the following methodologies are foundational.

Whole Plant Dose-Response Bioassay

This is the primary method to confirm and quantify resistance.

- Purpose: To determine the dose of herbicide required to cause a 50% reduction in growth (GR₅₀) and to calculate the Resistance Index (RI) by comparing resistant (R) and susceptible (S) biotypes [3] [5].

- Procedure:

- Grow R and S biotypes under controlled conditions.

- Apply a range of this compound doses at a specific growth stage (e.g., 2-4 leaf stage).

- Assess plant response after 21-28 days by measuring fresh weight, dry weight, and visual injury.

- Use statistical software to generate dose-response curves and calculate GR₅₀ values. The RI is calculated as GR₅₀(R) / GR₅₀(S) [3].

Molecular Analysis for Target-Site Resistance

- Purpose: To identify specific mutations in the ALS gene.

- Procedure:

- DNA Extraction: Isolate genomic DNA from leaf tissue of R and S plants.

- PCR Amplification: Design primers to amplify the conserved regions of the ALS gene where known resistance mutations occur.

- Sequencing: Sequence the purified PCR products and align the sequences with a reference ALS gene from a susceptible biotype to identify nucleotide substitutions and corresponding amino acid changes [3] [4] [5].

Biochemical Assay for Non-Target-Site Resistance

- Purpose: To investigate the role of cytochrome P450 in metabolic resistance.

- Procedure:

- Plant Pretreatment: Divide R and S plants into two groups. One group is treated with a P450 inhibitor like malathion, and the other serves as an untreated control.

- Herbicide Application: After a short period, apply a discriminating dose of this compound to all plants.

- Evaluation: Assess plant injury after 14-21 days. A significant increase in injury in the malathion-pretreated R plants compared to the untreated R plants provides strong evidence for P450-mediated metabolism [3].

Research Implications and Future Directions

The evolution of resistance necessitates innovative management and research strategies.

- Integrated Weed Management (IWM): Experts strongly recommend rotating herbicides with different modes of action (e.g., HRAC Groups 4, 14, 27) and incorporating non-chemical control methods to reduce selection pressure [2].

- Structural Biology and Crop Development: Understanding the structural basis of resistance through computational methods like molecular docking and dynamics simulation is crucial. This knowledge aids in developing new herbicides and using gene-editing technologies like CRISPR-Cas to create herbicide-tolerant crops by introducing specific, targeted mutations into the crop's own ALS gene [6].

References

- 1. This compound (Ref: AE F130360) - AERU [sitem.herts.ac.uk]

- 2. Turfgrass Herbicides: Mode of Action and Resistance ... [edis.ifas.ufl.edu]

- 3. Insights into the ALS inhibitor resistance in Amaranthus ... [ui.adsabs.harvard.edu]

- 4. First case of triple resistance to EPSPS, ALS, and synthetic ... [sciencedirect.com]

- 5. Mutations in the acetolactate synthase (ALS) enzyme affect ... [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the structural basis of ALS mutations ... [nature.com]

what is foramsulfuron herbicide used for

Technical and Efficacy Data

Foramsulfuron is often evaluated for its performance with different adjuvants and in comparison to other herbicides.

① Effect of Adjuvants on Efficacy The physico-chemical properties and efficacy of this compound are significantly influenced by adjuvants [1]. Research from 2013 shows that when a this compound and iodosulfuron mixture was applied at a reduced rate with oil-based adjuvants, its efficacy in reducing plant biomass was only 2-9% lower than the full recommended rate with adjuvants [1]. The study evaluated:

- Oil Adjuvants: Petroleum oil (PO) and methylated rapeseed seed oils (MSO 1 & MSO 2).

- Fertilizer Adjuvants: Urea-ammonium nitrate (UAN), ammonium nitrate (AMN), and ammonium sulfate (AMS).

It was found that methylated rapeseed oil (MSO 2) decreased the dynamic surface tension of the spray mixture more than MSO 1 or petroleum oil [1].

② Comparative Efficacy Data A commercial supplier provides the following comparative data, which should be viewed as indicative rather than peer-reviewed [2]:

| Parameter | This compound | Mesotrione |

|---|---|---|

| Grass Weed Efficacy | 92% | 88% |

| Residual Control (Days) | 35-42 | 30-40 |

| Rainfastness | 72 hours | 48 hours |

The source also claims this compound has a wider pH tolerance range (5.0-8.5) compared to mesotrione (6.0-7.2) and a lower use rate for equivalent control [2].

Mode of Action and Experimental Insight

This compound is a systemic herbicide that is absorbed by leaves and roots and moves throughout the plant to the growing points [3].

ALS Enzyme Inhibition Pathway The following diagram illustrates the specific biochemical pathway through which this compound acts, leading to plant death.

Key Experimental Considerations

- Resistance Management: Some resistance has been reported in Setaria faberi (Giant Foxtail) [4]. Following resistance management guidelines, such as using herbicides with different modes of action in rotation, is crucial.

- Application Protocol: this compound is typically applied post-emergence to weeds in corn. Field trials indicate that tank-mixing with 2,4-D amine can increase broadleaf weed control from 78% to 93% while maintaining crop safety [2]. Always follow local label instructions.

Regulatory and Safety Overview

This compound is approved for use in multiple regions, including the European Union (until 2035), Canada, and Australia [5] [4].

- Toxicological Profile: It is of low toxicity via oral and dermal routes. It is not genotoxic, carcinogenic, neurotoxic, or a developmental or reproductive toxicant [5].

- Ecological Impact: It is of low toxicity to mammals, birds, bees, and earthworms. The primary ecotoxicological concern is its potential to be harmful to aquatic life with long-lasting effects (Hazard Statement H412) [6].

- Risk Mitigation: Updated labels in Canada, for example, require spray buffer zones to protect non-target aquatic habitats and a 12-hour restricted-entry interval (REI) for workers [5].

Key Takeaways for Researchers

- This compound is a potent ALS-inhibiting herbicide for post-emergence weed control in corn.

- Adjuvant selection is critical for optimizing efficacy, with methylated seed oils showing a strong ability to modify spray solution properties.

- It presents a favorable toxicological and environmental profile compared to many older herbicides, with a key mitigation focus on protecting aquatic environments.

- Researchers should consult the most recent regulatory documents and local labels for the latest application requirements and restrictions.

References

- 1. (PDF) Effect of Oil and Mineral Adjuvants on Efficacy and... [academia.edu]

- 2. This compound Herbicide Effective Weed Control for Crops ... [cnagrochem.com]

- 3. This compound - Active Ingredient Page - Chemical Warehouse [chemicalwarehouse.com]

- 4. This compound (Ref: AE F130360) - AERU [sitem.herts.ac.uk]

- 5. Re-evaluation decision RVD2025-01, this compound and ... [canada.ca]

- 6. - Safety Data Sheet this compound [chemicalbook.com]

Physicochemical Properties & Environmental Profile

The table below summarizes the key properties of foramsulfuron that determine its behavior and fate in the environment [1].

| Property | Value / Description | Implication for Environmental Fate |

|---|---|---|

| Chemical Group | Sulfonylurea herbicide [1] | ALS inhibitor; specific mode of action [1]. |

| Water Solubility | 3293 mg L⁻¹ (at 20 °C, pH 7) [1] | High solubility. High potential for mobility in the soil profile and leaching to groundwater [1]. |

| Octanol-Water Partition Coefficient (log P) | -0.78 [1] | Low lipophilicity. Indicates low potential for bioaccumulation [1]. |

| Soil Sorption | Data not fully available, but potential to leach [1] | Low adsorption. High solubility and low adsorption coefficient suggest high mobility, especially in soils with low organic carbon [1]. |

| Soil Half-Life (DT₅₀) | Not persistent [1] | Short to moderate persistence. Degradation rate is highly dependent on soil microbial activity and environmental conditions [2]. |

| General Classification | Selective, post-emergence herbicide [1] | Used mainly in corn and turf for grass and broadleaved weed control [1]. |

Key Processes in the Environmental Fate of this compound

The following diagram illustrates the primary processes and factors influencing the fate of this compound in the soil environment, based on current research findings.

Key processes and factors influencing this compound's fate in soil.

Microbial Degradation: This is the principal route for the breakdown of this compound in soil [2]. The process is linked to the overall health and size of the soil microbial community (biomass) and its metabolic activity [2]. Applications of this compound in mixture with other herbicides like S-metolachlor and thiencarbazone-methyl have been shown to cause a temporary decrease in microbial activity (e.g., soil respiration and dehydrogenase activity) and biomass [2]. However, these parameters typically recover over time, indicating the resilience of the microbial community and the transient nature of the herbicide's impact [2].

Soil Activity and Duration: Field studies have shown that the soil activity of this compound, when mixed with thiencarbazone-methyl, typically lasts between 10 to 20 days under European field conditions [3]. This duration is sufficient for weed control but is influenced more by environmental factors (like soil moisture and temperature) than by the application dosage alone [3].

Role of Agricultural Management: The environmental impact of this compound is significantly modulated by farming practices [2].

- Non-Tillage (NT) Systems: In conservation agriculture with mulch cover, the surface mulch can intercept herbicide spray, reducing the amount that immediately reaches the soil [2]. Furthermore, soils under long-term non-tillage generally have higher organic matter and a more robust microbial community, which can better tolerate and degrade the herbicide, leading to a lesser overall impact on soil microbes compared to conventionally tilled soils [2].

- Conventional Tillage (CT) Systems: In these systems, the herbicide has direct contact with the soil, which may have a less active microbial community. This can lead to a more pronounced initial negative effect on soil microorganisms [2].

Detailed Experimental Protocol: Assessing Impact on Soil Microbes

The following methodology, adapted from a recent field study, details how to evaluate changes in soil microbial parameters after herbicide application [2].

Field Experiment Setup

- Experimental Design: Establish field plots with multiple replications (e.g., 3 replicates per treatment) in a randomized design [2].

- Treatment Factors:

- Soil Management: Compare Conventional Tillage (CT) (soil disturbed to 25-28 cm depth) with Non-Tillage (NT) (soil undisturbed with crop residue mulch covering >85% of the surface) [2].

- Herbicide Application: Apply this compound (often in a commercial mixture, e.g., with thiencarbazone-methyl and S-metolachlor) at the recommended agronomic dose. Include control plots that receive no herbicide [2].

- Soil Sampling: Collect soil samples from the topsoil layer at multiple time points after application (e.g., 1, 34, and 153 days) to track temporal changes. Samples should be immediately processed or stored at low temperatures to preserve microbial integrity [2].

Microbial Parameter Analyses

- Soil Respiration (RES): Measure CO₂ evolution from soil samples incubated under controlled conditions. This indicates overall microbial metabolic activity [2].

- Dehydrogenase Activity (DHA): This is a key indicator of the electron transport system in living cells and reflects the total oxidative activity of the soil microbial community. It is considered a robust measure of microbial activity [2].

- Microbial Biomass Carbon (BIO): Quantify using the chloroform fumigation-extraction method. This estimates the total living microbial biomass in the soil [2].

- Microbial Community Structure (PLFA): Analyze Phospholipid Fatty Acids to profile the structure of the soil microbial community (e.g., ratio of bacteria to fungi, presence of specific groups). This reveals shifts in community composition that are not detectable by activity or biomass measurements alone [2].

Data Interpretation

- Compare the values of RES, DHA, BIO, and PLFA profiles from herbicide-treated plots against the control plots at each sampling time [2].

- A significant decrease in parameters in treated plots indicates a negative impact on the microbial community.

- The recovery over time is evidenced by a return of these parameter values to levels observed in the control plots [2].

- The impact is generally expected to be more pronounced in CT soils than in NT soils due to the more resilient ecosystem in the latter [2].

References

Foramsulfuron solubility and partition coefficient

Physicochemical Properties of Foramsulfuron

The following table consolidates key quantitative data relevant to its behavior in drug development and environmental fate studies.

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Molecular Weight | 452.44 g/mol | [1] [2] | |

| Melting Point | 194.5 - 199.5 °C | Data range from different sources | [1] [2] |

| Water Solubility | 3293 mg/L | High solubility at 20°C, pH 7 | [1] |

| Log P (Partition Coefficient) | -0.78 | Also reported as log Pow: 0.166; indicates low lipophilicity | [1] [2] |

| Vapor Pressure | No data available | Stable under recommended storage conditions | [1] [2] |

Solubility in Organic Solvents

This compound's solubility varies significantly across different organic solvents, which is a critical consideration for formulation development.

| Solvent | Solubility (mg/L) |

|---|---|

| Acetone | 1925 |

| Methanol | 1660 |

| Ethyl Acetate | 362 |

| Heptane | 10 |

Data measured at 20°C [1].

Experimental Protocols for Key Determinations

While the search results do not provide explicit, step-by-step protocols for this compound specifically, they point to standardized methodologies used for these types of analyses.

Determination of Log P (Octanol-Water Partition Coefficient): The data in the Pesticide Properties DataBase is classified as verified for regulatory purposes [1]. This strongly implies that the log P value was determined following internationally recognized standard test guidelines, such as the OECD Guideline 107 or equivalent. These guidelines typically involve the shake-flask method, where the compound is partitioned between water-saturated octanol and octanol-saturated water phases, followed by quantification of the concentration in each phase using a validated method like HPLC-UV.

General Handling and Analysis: For laboratory handling, supplier safety data sheets recommend handling the substance to avoid dust formation and using standard personal protective equipment [2]. The availability of this compound as a certified reference material in acetonitrile solution (1000 µg/ml) suggests that reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and standard method for its quantitative analysis in solution [3].

Herbicide Metabolism Pathway in Plants

Research on herbicide selectivity, including for compounds like this compound, highlights the critical role of cytochrome P450 monooxygenases (CYPs) in plant detoxification pathways. The following diagram illustrates this general metabolic process.

Plant Herbicide Detoxification via CYP450 and GST Pathways.

This model shows how crops like maize rapidly metabolize herbicides using safener-induced cytochrome P450 enzymes (CYPs) and glutathione S-transferases (GSTs) for detoxification and sequestration [4] [5].

Key Insights for Research and Development

- Formulation Guidance: High water solubility and moderate solubility in acetone/methanol provide a basis for developing liquid formulations or using solvents for laboratory stock solutions [1].

- Environmental and Metabolic Fate: Low log P value suggests low bioaccumulation potential. Understanding the specific CYP isoforms (e.g., CYP81A9) responsible for metabolism is crucial for predicting crop selectivity and resistance in weeds [4].

- Data Reliability: The solubility and log P data are verified for regulatory purposes, making them reliable for environmental modeling and risk assessment [1].

References

- 1. This compound (Ref: AE F130360) - AERU [sitem.herts.ac.uk]

- 2. This compound | C17H20N6O7S | 677722 | 173159-57-4 [hpc-standards.us]

- 3. This compound Solution (Solvent: Acetonitrile) | 1X1ML [hpc-standards.com]

- 4. Characterization of Cytochrome P450s with Key Roles in ... [pmc.ncbi.nlm.nih.gov]

- 5. Integrating transcriptome and physiological analyses to ... [sciencedirect.com]

Foramsulfuron degradation and persistence in water systems

Chemical Properties and Environmental Fate

The table below summarizes the key properties of Foramsulfuron related to its behavior in water systems, based on regulatory data [1].

| Property | Value / Description | Implication for Water Systems |

|---|---|---|

| Water Solubility (at 20°C, pH 7) | 3293 mg/L [1] | High; indicates high mobility and potential for leaching into groundwater. |

| Soil/Water Persistence | "Not normally persistent" [1] | Degrades relatively quickly; specific half-life data in water is not provided in search results. |

| Primary Degradation Process | Biodegradation is a key route [1]. | Degradation rate in water is influenced by microbial population and water quality. |

| Photodegradation | Potential pathway (inferred from general knowledge) | Can occur in surface waters; however, specific rate constants for this compound are not available in the search results. |

| Log P (at 20°C, pH 7) | -0.78 [1] | Low; suggests low potential for bioaccumulation. |

The following diagram illustrates the general relationship between this compound's properties and its fate in an aquatic environment.

This compound's high solubility leads to two main outcomes: leaching into groundwater or degradation primarily via microbial action or sunlight [1].

References

Comprehensive Technical Assessment of Foramsulfuron: Human and Environmental Toxicity Profiles

Introduction and Executive Summary

Foramsulfuron is a selective sulfonylurea herbicide widely used for post-emergence control of broadleaf weeds and grasses in various agricultural systems, primarily in corn production and lowbush blueberry cultivation. This synthetic herbicide belongs to the sulfonylurea chemical class and functions as an acetolactate synthase (ALS) inhibitor, disrupting branch-chain amino acid synthesis in susceptible plants. First synthesized in 1995 and reported in 2001, this compound has gained regulatory approval in multiple jurisdictions including Canada, the European Union, Australia, Russia, and Morocco, with its EU registration valid until 2035. The compound is characterized by its high water solubility (3293 mg/L at pH 7, 20°C) and low octanol-water partition coefficient (Log P = -0.78), indicating limited potential for bioaccumulation but significant mobility in aquatic environments.

Based on comprehensive toxicological assessments from regulatory agencies internationally, this compound demonstrates a favorable toxicological profile for mammalian systems, with low acute toxicity via oral and dermal routes and no evidence of genotoxicity, carcinogenicity, neurotoxicity, or developmental/reproductive effects at expected exposure levels. However, recent research has raised questions about its potential impacts on non-target aquatic vegetation, particularly submerged macrophytes in freshwater ecosystems. This technical assessment provides a systematic evaluation of this compound's toxicity to humans and biodiversity, incorporating quantitative structure-activity relationships, mechanistic toxicology, regulatory thresholds, and ecological risk assessments to support scientifically-informed decision making for researchers and environmental safety professionals.

Chemical Properties and Agricultural Applications

Fundamental Chemical Characteristics

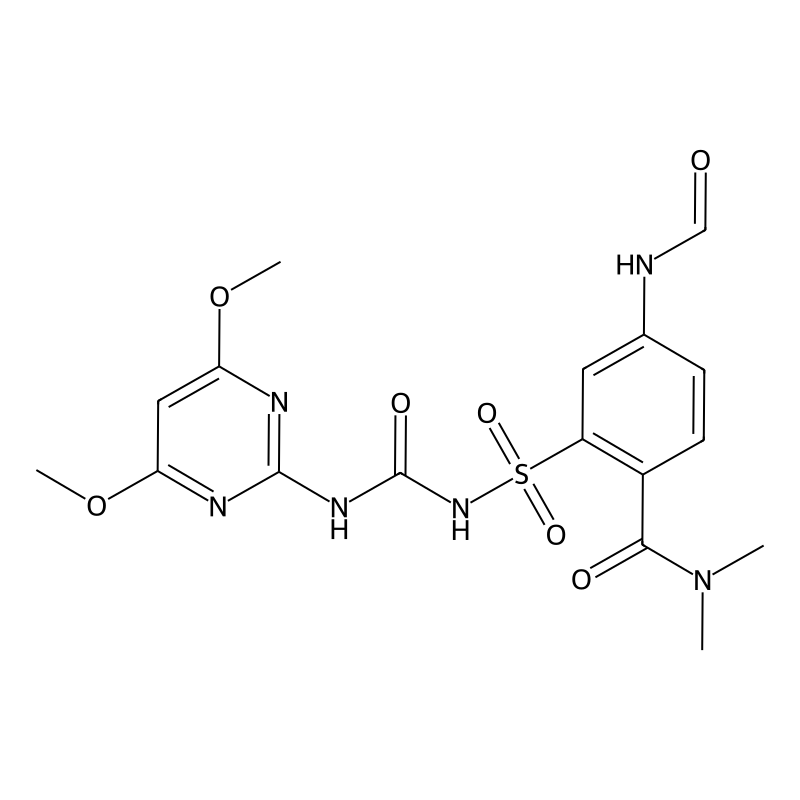

This compound (IUPAC name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)-5-formamidophenylsulfonyl]urea) is a synthetic herbicide with the molecular formula C₁₇H₂₀N₆O₇S and a molecular mass of 452.44 g/mol. The compound is typically formulated as a white powdered solid with a melting point of 194.5°C and decomposes before boiling. Its chemical structure features both pyrimidine and sulfonylurea moieties, which are essential for its herbicidal activity and selective action. The table below summarizes key physicochemical properties that influence its environmental behavior and toxicological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Significance |

|---|---|---|---|

| Water Solubility | 3293 mg/L | 20°C, pH 7 | High mobility in aquatic systems |

| Octanol-Water Partition Coefficient (Log P) | -0.78 | 20°C, pH 7 | Low bioaccumulation potential |

| Vapor Pressure | Not available | - | Low volatility expected |

| Melting Point | 194.5°C | - | Thermal stability |

| Dissociation Constant (pKa) | 4.3 | - | Anionic at environmental pH |

| Soil Adsorption Coefficient (Koc) | 32-62 mL/g | - | High mobility in most soils |

Agricultural Use Patterns and Formulations

This compound is primarily used as a selective post-emergence herbicide in field corn production systems in Eastern Canada and Manitoba, as well as in lowbush blueberry cultivation in Eastern Canada. It is typically applied once per season using field sprayer equipment and may be applied in tank mixtures with other herbicides to enhance weed control efficacy and manage resistance development. The herbicide controls a broad spectrum of grass and broadleaved weeds, including Lolium perenne (perennial rye grass), Poa annua (winter grass), and Eleusine indica (crowsfoot grass). Commercially, this compound is available in various formulations including wettable granules (e.g., Tribute Solo 32 DF Herbicide, Option 35 DF Herbicide) and suspension concentrates (e.g., Option 2.25 OD Liquid Herbicide), often in combination with other active ingredients such as iodosulfuron-methyl-sodium to broaden the spectrum of weed control.

Human Toxicity Assessment

Mammalian Toxicological Profile

Extensive toxicological evaluations conducted under internationally accepted test guidelines have demonstrated that this compound presents low toxicity risks to humans under normal exposure conditions. The compound exhibits low acute toxicity via both oral and dermal routes of exposure, with regulatory classifications generally placing it in Category III or IV (low to very low toxicity) using the Globally Harmonized System of classification. Critical evaluation of repeated-dose toxicity studies has established a no observed adverse effect level (NOAEL) that supports established reference values and application rates. Importantly, comprehensive testing has shown no evidence of genotoxicity, carcinogenic potential, neurotoxicity, or adverse effects on development or reproduction at relevant exposure concentrations.

Table 2: Mammalian Toxicity Profile of this compound

| Toxicity Endpoint | Result | Test System | Regulatory Significance |

|---|---|---|---|

| Acute Oral Toxicity | Low | Rat | Not classified as toxic |

| Acute Dermal Toxicity | Low | Rabbit | Not classified as toxic |

| Skin Irritation | Not irritating | Rabbit | No classification required |

| Eye Irritation | Not irritating | Rabbit | No classification required |

| Skin Sensitization | Not sensitizing | Guinea pig | No classification required |

| Genotoxicity | Negative | Multiple tests | No mutagenic concerns |

| Carcinogenicity | Not carcinogenic | Rodent studies | No classification required |

| Reproductive Toxicity | Not a reproductive toxicant | Multigeneration study | No developmental effects |

| Neurotoxicity | Not neurotoxic | Acute and subchronic | No specific restrictions |

Metabolic Fate and Mechanistic Toxicology

In mammalian systems, this compound undergoes extensive biotransformation and rapid elimination, primarily through urinary and fecal routes. The metabolic pathways involve cleavage of the sulfonylurea bridge, O-demethylation of the methoxy groups on the pyrimidine ring, and conjugation reactions that enhance water solubility and excretion. These detoxification pathways are highly efficient, resulting in limited systemic exposure and rapid clearance from the body. The compound does not inhibit cytochrome P450 enzymes involved in human drug metabolism, suggesting a low potential for metabolic interactions. The mechanism of action (inhibition of acetolactate synthase) is not relevant to mammalian systems, as this enzyme is not present in animals, contributing to its selective toxicity profile.

Ecological Toxicity Evaluation

Aquatic Organisms

This compound demonstrates low to moderate toxicity to aquatic organisms based on standardized ecotoxicity testing. The compound is classified as having low toxicity to fish, aquatic invertebrates, and algae, though some specific concerns exist for certain plant species in aquatic ecosystems. The following table summarizes key ecotoxicity data for aquatic species.

Table 3: Aquatic Toxicity Profile of this compound

| Organism Group | Species | Endpoint | Value (μg/L) | Duration |

|---|---|---|---|---|

| Fish | Rainbow trout | LC50 | >100,000 | 96-hour |

| Aquatic Invertebrates | Daphnia magna | EC50 | >100,000 | 48-hour |

| Green Algae | Pseudokirchneriella subcapitata | ErC50 | >10,000 | 72-hour |

| Aquatic Plants | Lemna gibba | EC50 | 1.5-4.2 | 7-day |

| Diatoms | Navicula pelliculosa | EC50 | 16,000 | 72-hour |

Terrestrial Organisms and Pollinators

This compound exhibits low toxicity to terrestrial organisms including mammals, birds, earthworms, and bees. Avian toxicity studies indicate an acute oral LD50 > 2000 mg/kg in bobwhite quail and dietary LC50 > 5000 ppm in mallard ducks, classifying it as practically non-toxic to birds. Earthworm toxicity tests demonstrate an LC50 > 1000 mg/kg soil, indicating low risk to soil-dwelling organisms. For honeybees (Apis mellifera), this compound shows low acute toxicity via both contact and oral routes (LD50 > 100 μg/bee), resulting in classification as non-toxic to bees. This favorable terrestrial toxicity profile supports its use in agricultural systems with minimal non-target impacts when applied according to label directions.

Potential Impacts on Aquatic Macrophytes

While this compound demonstrates generally low toxicity to most aquatic organisms, emerging research suggests potential concerns for submerged aquatic plants (macrophytes). As photosynthetic organisms, aquatic macrophytes possess the target site (acetolactate synthase) for sulfonylurea herbicides, making them potentially susceptible to herbicide exposure through spray drift, runoff, or leaching events. A comprehensive review of herbicide impacts on aquatic primary producers noted that even concentrations below 1% of recommended application rates can significantly affect the growth, morphology, and reproduction of some non-target aquatic plants [1]. Studies have indicated that the germination stage of submerged plants may be particularly vulnerable to herbicide exposure.

Recent monitoring in the Taihu Lake Basin in China, a region with extensive agricultural activity, has documented that environmental herbicide concentrations sometimes reach levels capable of affecting various submerged plant species [2]. The disappearance of submerged vegetation in several shallow lakes and their transition from macrophyte-dominated to phytoplankton-dominated states has been partially attributed to herbicide exposure, though multiple stressors including eutrophication, turbidity, and competition also contribute to these ecological shifts. The specific sensitivity of various macrophyte species to this compound requires further investigation to fully characterize potential risks to aquatic ecosystem structure and function.

Regulatory Status and Risk Mitigation Measures

International Regulatory Decisions

This compound has undergone comprehensive regulatory evaluation in multiple jurisdictions, with recent re-evaluation decisions confirming its acceptability for continued use when appropriate risk mitigation measures are implemented. Health Canada's Pest Management Regulatory Agency (PMRA) published Re-evaluation Decision RVD2025-01 in February 2025, confirming that all uses of this compound products meet current standards for protection of human health and the environment when used according to updated conditions of registration [3]. The European Union has approved this compound under Regulation EC 1107/2009, with the inclusion expiry date of 31 May 2035 [4]. The compound is not currently identified as a candidate for substitution in the EU, indicating that no concerning properties requiring replacement have been identified.

Required Risk Mitigation Measures

To address identified potential risks, regulatory agencies have implemented specific risk mitigation requirements for this compound products:

Personal Protective Equipment (PPE): Updates to PPE requirements for mixers, loaders, and applicators to meet current labeling standards, typically including chemical-resistant gloves, protective eyewear, long-sleeved shirts, and long pants [3]

Restricted-Entry Intervals (REI): Implementation of a standard restricted-entry interval of 12 hours to protect workers entering treated areas after application [3]

Spray Buffer Zones: Establishment of updated spray buffer zones for the protection of non-target aquatic habitats from spray drift, with specific distances dependent on application equipment and rates [3]

Precautionary Statements: Inclusion of label statements informing users of the toxicity of this compound to aquatic organisms and terrestrial plants, with directions to avoid contamination of water bodies [3]

Regulatory agencies have established a 24-month implementation timeline for these required label amendments, recognizing that risks during the transition period are acceptable when existing labels are followed [3].

Molecular Mechanisms and Experimental Methodologies

Herbicide Mode of Action and Plant Metabolism

This compound functions as a potent inhibitor of acetolactate synthase (ALS; also known as acetohydroxyacid synthase, AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This enzyme catalyzes the first common step in the synthesis of these essential amino acids, and its inhibition leads to the cessation of cell division and plant growth, ultimately resulting in plant death. The sulfonylurea chemical group binds to the ALS enzyme at a distinct site that is not present in mammalian enzymes, explaining the selective toxicity to plants versus mammals.

In tolerant crop species such as corn, this compound undergoes rapid metabolic detoxification through a series of enzymatic reactions. The initial metabolic steps (Phase I) typically involve oxidative transformations catalyzed by cytochrome P450 monooxygenases, particularly CYP81A family enzymes in grasses, which introduce hydroxyl groups that facilitate subsequent conjugation. The primary Phase II reaction is conjugation with glutathione, catalyzed by specific glutathione S-transferase (GST) enzymes, which further increases water solubility and reduces phytotoxicity. Finally, Phase III involves ATP-dependent transport of the conjugates into the vacuole or apoplast, effectively sequestering the herbicide away from its target site.

Diagram: Dual pathways of this compound action and detoxification in plants showing toxicity mechanism in susceptible weeds and metabolic detoxification in tolerant crops

Standardized Ecotoxicity Testing Protocols

Regulatory assessment of this compound's ecotoxicological potential follows internationally harmonized test guidelines to ensure reproducibility and reliability of data. Key test methodologies include:

Algal Growth Inhibition Tests: Conducted according to OECD Test Guideline 201 or USEPA OPPTS 850.5400, evaluating effects on green algae (Pseudokirchneriella subcapitata) and diatoms over 72-96 hour exposure periods with growth rate and biomass yield as primary endpoints [1]

Aquatic Macrophyte Testing: Following OECD Test Guideline 239 or USEPA OPPTS 850.4400, using species such as Lemna gibba (duckweed) with 7-day exposure periods assessing frond number, chlorophyll content, and growth rate [1]

Aquatic Invertebrate Toxicity: Conducted with Daphnia magna (water flea) according to OECD Test Guideline 202 or USEPA OPPTS 850.1010, evaluating immobilization over 48-hour acute and 21-day chronic exposures [3]

Fish Toxicity Studies: Performed with rainbow trout (Oncorhynchus mykiss) or zebra fish (Danio rerio) following OECD Test Guideline 203 or USEPA OPPTS 850.1075, assessing mortality over 96-hour static or flow-through systems [3]

Sediment-Water Testing: Evaluating effects on benthic organisms using OECD Test Guideline 219 or 233, incorporating sediment exposure scenarios to assess potential impacts on organisms inhabiting this compartment [1]

These standardized tests form the basis for regulatory risk assessment and establishment of environmental quality standards and regulatory acceptable concentrations for this compound in various environmental compartments.

Conclusion and Research Needs

Based on comprehensive toxicological evaluation, this compound demonstrates a favorable human health profile with low acute and chronic toxicity, no evidence of carcinogenicity or mutagenicity, and rapid metabolic clearance in mammalian systems. Current risk mitigation measures appear adequate to protect human health under conditions of proper use. From an ecological perspective, this compound exhibits generally low toxicity to fish, aquatic invertebrates, algae, birds, mammals, and bees, supporting its continued registration with appropriate application restrictions.

However, several research gaps warrant further investigation to fully characterize the environmental profile of this compound:

Sensitivity of Native Macrophyte Species: Additional research is needed to evaluate the sensitivity of non-target aquatic plants, particularly native submerged macrophyte species that may be more sensitive than standard test species [2]

Sediment Exposure Pathways: Further assessment of sediment-associated herbicide exposure to benthic primary producers, particularly in marine/estuarine environments where data are currently limited [1]

Ecological Interaction Effects: Investigation of potential indirect effects on aquatic ecosystem structure and function resulting from shifts in plant community composition following herbicide exposure [2]

Metabolite Characterization: More comprehensive identification and toxicity testing of major environmental transformation products to ensure they do not present unanticipated risks

References

how does foramsulfuron work in plants

Biochemical Mode of Action

Foramsulfuron belongs to the sulfonylurea chemical family and is classified as an ALS (Acetolactate Synthase) inhibitor (Group 2) [1] [2]. Its action can be summarized as follows:

- Target Site: The enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This is a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine [1] [2].

- Mechanism: this compound is absorbed by the leaves and roots and is systemic, moving through the plant's vascular system to the growing points [2]. Upon reaching the meristematic tissues, it binds to the ALS enzyme, potently inhibiting its activity.

- Cellular Consequences: The inhibition of ALS halts the production of the essential amino acids. Without these building blocks, protein synthesis and cell division are severely disrupted [2]. This causes susceptible plants to stop growing soon after application, followed by chlorosis (yellowing), necrosis (tissue death), and eventual plant death [1].

Technical Profile and Quantitative Data

The following tables summarize key technical information and available quantitative data on this compound.

Table 1: Basic Technical Profile of this compound

| Aspect | Description |

|---|---|

| Herbicide Type | Selective, Post-emergent [2] |

| Chemical Family | Sulfonylurea (SUs) [1] |

| Mode of Action Group | Group 2 (ALS Inhibitor) [1] |

| Systemic Activity | Yes (translocates throughout the plant) [2] |

| Primary Use Crops | Corn (maize), turf, and some cereal crops [2] |

Table 2: Soil Activity and Persistence Data from a Premix Study

This data is from a field study on a herbicide mixture containing this compound and thiencarbazone-methyl (another ALS inhibitor) applied to bare soil. The duration of soil activity (and thus weed control) is influenced by both dosage and environmental conditions [3].

| Dosage (FSN + TCM g ha⁻¹) | Mean Duration of Soil Activity (Weed Control) |

|---|---|

| 25 + 15 | Variable, see caption below. |

| 37.5 + 22.5 | Variable, see caption below. |

| 50 + 30 | Variable, see caption below. |

> Note on Table 2: The study found that environmental conditions had a much stronger influence on persistence than dosage. In one year, the mean duration of soil activity was 10-15 days, while in the following year it was longer than 20 days for the same dosage. The highest dosage (50+30 g ha⁻¹) provided the longest duration of control. Differences in susceptibility between weed species were small [3].

Experimental Protocols for Efficacy and Soil Studies

For researchers investigating the activity and behavior of ALS inhibitors like this compound, the following methodologies from the cited literature are informative.

1. Protocol for Assessing Soil Activity Duration This protocol is adapted from a study on this compound plus thiencarbazone-methyl [3].

- 1. Treatment Application: The herbicide is applied at various dosages to bare soil in field plots.

- 2. Sequential Planting: Indicator weed species (e.g., rapeseed, common lambsquarters, wild chamomile, blackgrass, barnyardgrass) are sown at multiple intervals after application (e.g., 5, 10, 15, and 20 days).

- 3. Data Collection: After a suitable growth period, researchers assess the level of weed control in each treated plot compared to an untreated control.

- 4. Data Analysis: The duration of soil activity is determined by evaluating the percentage of weed control achieved for each sowing date. The time point at which control drops below an effective threshold (e.g., 80-85%) indicates the end of the soil residual period.

2. High-Throughput Screening for Novel Inhibitors While not specific to this compound, this protocol illustrates modern approaches to discovering herbicides with novel modes of action, relevant for research on ALS and other targets [4].

- 1. In Vitro Enzyme Assay: A high-throughput screen of a large chemical compound library is conducted against a recombinant target enzyme (e.g., ALS or another essential plant enzyme).

- 2. Hit Confirmation: Initial "hit" compounds from the primary screen are re-tested to confirm inhibitory activity.

- 3. Dose-Response Analysis: Confirmed hits are progressed to full dose-response titration assays to determine their potency (IC₅₀ values) against the target enzyme.

- 4. In Planta Validation: Promising inhibitors are tested on plants, initially in seedling assays and subsequently in soil-grown plants, to confirm their herbicidal activity in vivo.

Resistance Management and Strategic Considerations

Heavy reliance on any single herbicide mode of action, including ALS inhibitors like this compound, selects for resistant weed populations [1]. Weeds can develop cross-resistance, where resistance to one ALS inhibitor confers resistance to other ALS-inhibiting herbicides, even from different chemical families [1].

- Strategy: To prevent or delay resistance, it is crucial to rotate herbicide modes of action (Group numbers) and integrate other weed control methods. Simply rotating among different ALS inhibitors (e.g., this compound and imazethapyr) is ineffective for managing resistant weeds [1].

- Global Context: The rise of weeds resistant to multiple herbicide modes of action underscores the urgent need for new herbicides with novel mechanisms of action [4] [5]. Research into targeting other essential plant-specific pathways, such as lysine biosynthesis, is ongoing to address this challenge [4].

Visualization of this compound's Mechanism

The following diagram illustrates the sequence of events from this compound application to plant death.

Sequence of physiological events induced by this compound in a susceptible plant.

References

- 1. Herbicide How-To: Understanding Herbicide Mode of Action [extension.okstate.edu]

- 2. This compound - Active Ingredient Page - Chemical Warehouse [chemicalwarehouse.com]

- 3. Duration of Soil Activity of this compound Plus ... [cambridge.org]

- 4. Towards novel herbicide modes of action by inhibiting ... [elifesciences.org]

- 5. Modern Approaches for the Development of New ... [pmc.ncbi.nlm.nih.gov]

Foramsulfuron application rate corn postemergence

Foramsulfuron Application Overview

This compound inhibits the acetolactate synthase (ALS) enzyme, disrupting plant growth [1]. It is typically applied postemergence in corn, often requiring specific adjuvants and tank-mix partners for optimal broad-spectrum control [2].

| Parameter | Specification | Key Considerations |

|---|---|---|

| Application Type | Postemergence, selective [1] | --- |

| Standard Use Rate | ~ 35 - 70 g a.i./ha [3] | Rate is species-dependent; higher rates needed for tough broadleaves [3]. |

| Corn Growth Stage | Up to V6 - V7 (or 20" tall) [4] | Check specific product labels for precise cutoffs to avoid crop injury. |

| Key Tank-Mix Partners | Atrazine, Dicamba, Mesotrione [2] | Improves control of broadleaf weeds (e.g., velvetleaf, waterhemp) [2]. |

| Critical Adjuvant | Methylated Seed Oil (MSO) [2] | Use with atrazine tank-mix to avoid antagonism on grass weeds [2]. |

Detailed Application Rates & Efficacy

The appropriate rate of this compound depends on the target weed species. The following table summarizes the rates required for 90% control (I90) based on field research.

| Weed Species | This compound Rate for 90% Control (I90) | Additional Notes |

|---|---|---|

| Green Foxtail (Setaria viridis) | 25 g/ha [3] | --- |

| Common Lambsquarters (Chenopodium album) | 68 g/ha [3] | Control improved with PRE atrazine or isoxaflutole [2]. |

| Common Ragweed (Ambrosia artemisiifolia) | 86 g/ha [3] | Tank-mixing with broadleaf herbicides is recommended [3]. |

| Giant Foxtail (Setaria faberi) | 88% control (standard rate) [2] | Standard application rate; specific I90 not provided in search results. |

| Redroot Pigweed (Amaranthus retroflexus) | 99% control (standard rate) [2] | Standard application rate; specific I90 not provided in search results. |

Experimental Protocols for Research

For researchers validating weed control efficacy, the following workflow outlines a standard field trial methodology.

Protocol Details:

- Experimental Design: Use a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability [3]. Include both weed-free (maximum yield potential) and weedy-check (weed competition baseline) control plots.

- Treatment Application: Apply this compound at rates ranging from 8.75 to 140 g active ingredient per hectare using a precision sprayer with flat fan nozzles [3]. Apply when corn is at V2 to V4 growth stage and target weeds are small (2-4 leaf stage). Include 1% v/v Methylated Seed Oil (MSO) as a standard adjuvant [2].

- Data Collection:

- Weed Control: Assess visually as a percentage (0% = no control, 100% = complete control) at 7, 28, and 78 Days After Treatment (DAT) [3].

- Weed Biomass: Harvest weeds at ground level from a defined area in each plot at 78 DAT, dry to constant weight, and weigh [3].

- Crop Response: Rate corn injury (phytotoxicity) visually as a percentage at 7, 14, and 28 DAT [3].

- Grain Yield: Mechanically harvest the center rows of each plot at crop maturity and adjust grain weight to standard moisture content [3].

- Statistical Analysis: Perform Analysis of Variance (ANOVA). Use nonlinear regression (e.g., log-logistic model) to calculate I90 values—the rate providing 90% weed control or biomass reduction [3]. Use Tukey's Honest Significant Difference (HSD) test at p≤0.05 for mean separation.

Tank-Mix and Adjuvant Strategies

Successful this compound use often requires tank-mixing. The diagram below summarizes key combinations and outcomes.

Strategy Details:

- Effective Tank-Mix Partners: Research shows tank-mixing this compound with atrazine, dicamba, or mesotrione significantly improves control of broadleaf weeds like Pennsylvania smartweed, common cocklebur, velvetleaf, and common waterhemp compared to this compound alone [2].

- Adjuvant Criticality: Combining this compound and atrazine requires methylated seed oil (MSO) instead of crop oil concentrate (COC). Using COC can cause antagonism, reducing grass weed control [2].

- Ineffective Combinations: Tank mixes with carfentrazone did not improve control of any tested weed species to a level of commercial acceptance [2].

Practical Application Notes

- Crop Safety: Applied correctly, this compound exhibits excellent crop safety. Transient corn injury (≤10%) may occur but typically resolves by 14 DAT without impacting final yield [3].

- Weed Spectrum: It provides excellent control of many grasses and small-seeded broadleaves but is weak on certain broadleaf weeds like common lambsquarters unless layered with a pre-emergence herbicide or tank-mixed [2] [3].

- Yield Protection: For full yield protection, ensure application is made before weeds compete significantly with the crop. In weedy conditions, a tank-mix with a broadleaf herbicide can improve final corn yield by more than 20% [3].

References

- 1. This compound (Ref: AE F130360) - AERU [sitem.herts.ac.uk]

- 2. Incorporating this compound into annual weed control ... [experts.illinois.edu]

- 3. Weed Control and Yield Response to this compound in Corn [cambridge.org]

- 4. Updated Corn Growth Stage Cutoffs for Herbicide Application [blog-crop-news.extension.umn.edu]

optimal adjuvant for foramsulfuron efficacy

Core Findings on Adjuvant Efficacy

The selection of an appropriate adjuvant system is critical for achieving optimal performance from foramsulfuron, especially under non-optimal field conditions [1].

Table 1: Adjuvant Impact on this compound Efficacy (GR₈₀ values from greenhouse studies) [1]

| Weed Species | No Adjuvant | NIS | COC | MSO | MSO + 2.5% UAN |

|---|---|---|---|---|---|

| Echinochloa crus-galli | - | 39 g ai/ha | 49 g ai/ha | 3 g ai/ha | <1.5 g ai/ha |

| Setaria faberi | - | 62 g ai/ha | 59 g ai/ha | 6 g ai/ha | <1.5 g ai/ha |

| Abutilon theophrasti | 84 g ai/ha | 31 g ai/ha | 21 g ai/ha | 5 g ai/ha | <1.5 g ai/ha |

Table 2: Field Efficacy of this compound (37 g ai/ha) with Various Adjuvants [1]

| Adjuvant System | Velvetleaf Control (%) | Common Ragweed Control (%) |

|---|---|---|

| NIS | 75 | 80 |

| COC | 83 | 84 |

| MSO | 90 | 90 |

| NIS + 2.5% UAN | 86 | 91 |

| COC + 2.5% UAN | 89 | 94 |

| MSO + 2.5% UAN | 96 | 97 |

Experimental Protocols for Adjuvant Evaluation

For researchers aiming to validate or extend these findings, the following detailed methodologies can be employed.

Greenhouse Bioassay Protocol

This protocol is designed for the initial, controlled screening of adjuvant efficacy with this compound [1].

- Plant Material: Grow target weed species (e.g., Echinochloa crus-galli, Setaria faberi, Abutilon theophrasti) in a standardized soil mixture (e.g., 1:1:1 vermiculite:peat:field soil) within 0.5-liter pots.

- Growth Conditions: Maintain plants in a greenhouse with natural sunlight supplemented with metal halide lamps to achieve a minimum intensity of 1000 μmol/m²/s. Maintain day/night temperatures at 25/20°C (±3°C).

- Treatment Application:

- Timing: Apply treatments when weeds reach the 2-4 leaf stage.

- Herbicide: Prepare this compound at a range of doses (e.g., from 1.5 to 84 g ai/ha).

- Adjuvants: Include treatments with NIS (0.25% v/v), COC (1% v/v), and MSO (1% v/v), both with and without a nitrogen source (2.5% v/v UAN or 2% w/v AMS).

- Equipment: Use a laboratory sprayer equipped with flat-fan nozzles calibrated to deliver a volume of 187 L/ha.

- Data Collection and Analysis:

- Endpoint: Harvest plants 21 days after application and measure above-ground dry biomass.

- Analysis: Express biomass as a percentage of the untreated control. Use non-linear regression to calculate GR₈₀ values (the dose required to reduce growth by 80%).

Field Validation Protocol

Field studies are essential to confirm greenhouse results under real-world conditions [1].

- Experimental Design: Use a randomized complete block design with a minimum of four replications. Include untreated control plots.

- Plot Specifications: Standard plot size is 3 m by 9 m.

- Application:

- Apply this compound at the recommended field rate of 37 g ai/ha.

- Compare the same adjuvant systems as in the greenhouse bioassay.

- Use a CO₂-pressurized backpack sprayer with flat-fan nozzles, calibrated to deliver 187 L/ha.

- Data Collection:

- Efficacy: Visually assess weed control on a percentage scale (0% = no effect, 100% = complete control) at 14, 28, and 56 days after application (DAA).

- Crop Safety: Monitor and record any signs of phytotoxicity in the maize crop.

- Yield: At harvest, measure grain yield from each plot to determine the agronomic impact of the treatments.

Mechanisms of Action and Workflow

Understanding how adjuvants enhance this compound activity is key to their effective application.

- This compound's Mode of Action: this compound is a systemic sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) [2] [1]. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition leads to the cessation of cell division and plant growth, followed by chlorosis, necrosis, and plant death [3].

- Adjuvant Mechanisms:

- Non-Ionic Surfactants (NIS): Primarily reduce the surface tension of the spray solution, improving leaf wetting and the spread of droplets for better contact [1].

- Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): These oils enhance the absorption and penetration of the herbicide through the plant cuticle. MSOs, composed of esterified seed oils, have been shown to be particularly effective in this role for many herbicides, including this compound [1]. They can also delay the crystallization of the herbicide on the leaf surface.

- Nitrogen Fertilizers (UAN, AMS): The addition of UAN or AMS significantly increases herbicide absorption into the plant [1]. AMS is also known to overcome the antagonistic effect of cations (Ca, Na, K, Mg) present in hard spray water.

The following diagram illustrates the experimental workflow and the biological pathway from application to plant death.

Application Notes and Best Practices

- Optimal Adjuvant System: For maximum this compound efficacy, the recommended system is Methylated Seed Oil (MSO) at 1% v/v combined with Urea Ammonium Nitrate (UAN) at 2.5% v/v [1]. This combination consistently provides superior control across multiple weed species.

- Water Quality: Be mindful of water hardness. The addition of AMS (ammonium sulfate) is specifically recommended to counteract the antagonistic effects of cations (Ca²⁺, Mg²⁺, Na⁺, K⁺) in hard water, which can bind with the herbicide and reduce its activity [1].

- Weed Growth Stage: Apply this compound when target weeds are small and actively growing, typically at the 2-6 leaf stage, to ensure maximum susceptibility [3].

- Spray Volume: Use a spray volume of 200-400 liters per hectare to ensure adequate coverage [3].

- Environmental Conditions: Avoid application during periods of environmental stress (e.g., drought, extreme temperatures) or when rainfall is imminent, as these factors can reduce herbicide efficacy [3].

Resistance and Regulatory Considerations

- Herbicide Resistance Management: this compound is a Group 2 (ALS-inhibiting) herbicide [3]. To delay the evolution of resistant weed biotypes, it is crucial to rotate this compound with herbicides from different mode-of-action groups (e.g., Groups 15, 14, or 1) and to integrate non-chemical control methods where possible [3].

- Regulatory Status: As of February 2025, Health Canada's Pest Management Regulatory Agency (PMRA) has completed a re-evaluation of this compound and confirmed its continued registration with updated risk mitigation measures, including standard personal protective equipment (PPE) and a 12-hour restricted-entry interval (REI) [4]. Always consult and adhere to the most current product label instructions for your region.

Conclusion

The adjuvant system is a decisive factor in the field performance of this compound. Robust scientific evidence demonstrates that methylated seed oil (MSO) combined with a nitrogen fertilizer like UAN forms the optimal adjuvant system, significantly enhancing this compound's absorption, translocation, and overall efficacy on key weed species. Adherence to the detailed experimental protocols and application guidelines provided will ensure reliable results in both research and practical field applications.

References

methylated seed oil MSO with foramsulfuron

Mechanism of Action and Rationale

Foramsulfuron is a sulfonylurea herbicide that inhibits the plant enzyme acetolactate synthase (ALS), disrupting the biosynthesis of branched-chain amino acids [1]. While effective, its performance is highly dependent on the use of a proper adjuvant system to ensure sufficient leaf coverage and cuticular penetration.

MSO enhances this compound activity primarily by increasing herbicide absorption and penetration through the plant cuticle [1] [2]. It acts as a surfactant and penetrant, which is particularly useful for weeds with waxy or thick leaf cuticles. The chemical modification (methylation) of the seed oil improves its solubility and performance as an adjuvant [3]. This is especially crucial for controlling tough weed species and under sub-optimal environmental conditions where herbicide efficacy might otherwise be reduced.

Efficacy Data and Adjuvant Comparison

Research shows that adjuvant selection greatly influences the amount of this compound required for effective weed control. The following table summarizes greenhouse study data on the grams of this compound per hectare required for 80% growth reduction (GR80) of various weeds with different adjuvants [1].

| Weed Species | Adjuvant System | This compound GR80 (g/ha) |

|---|---|---|

| Echinochloa crus-galli | MSO alone | 6 |

| MSO + 28% UAN | 4 | |

| NIS alone | 72 | |

| COC alone | 89 | |

| Setaria faberi | MSO alone | 12 |

| MSO + 28% UAN | 8 | |

| NIS alone | 43 | |

| COC alone | 52 | |

| Abutilon theophrasti | MSO alone | 21 |

| MSO + 28% UAN | 10 | |

| NIS alone | 42 | |

| COC alone | 43 |

This data demonstrates that MSO is substantially more effective than non-ionic surfactants (NIS) or crop oil concentrates (COC) in enhancing this compound activity, often reducing the required herbicide dose by more than ten-fold for grass weeds like Echinochloa crus-galli [1]. The addition of a nitrogen fertilizer like 28% UAN (Urea Ammonium Nitrate) further enhances this effect.

Detailed Application Protocol

The following workflow details the key steps for preparing and applying a this compound and MSO tank mixture for experimental purposes.

Step-by-Step Procedure

- Spray Carrier Preparation: Use clean water as the carrier. The total spray volume should be appropriate for the application method (e.g., 100-200 liters per hectare for ground applications). Test the water's pH and hardness, as extreme values can reduce efficacy. Ammonium sulfate (AMS) at 1-2 kg/ha can be added to counteract antagonistic ions in hard water [1].

- Additive Incorporation:

- Herbicide Addition: Add the required amount of this compound formulation to the tank. The typical field dose is 37 grams of active ingredient per hectare, though this may be increased to 43 g a.i./ha for rescue treatments on larger weeds [1].

- Mixing and Application: Maintain constant and gentle agitation in the spray tank to keep the mixture homogenous. Apply using standard spray equipment calibrated to deliver the desired volume per hectare. Ensure uniform coverage of target weeds.

Critical Application Notes

- Weed Spectrum: MSO is particularly effective on broadleaf weeds and certain grass weeds like Setaria faberi (Giant Foxtail) [1] [2]. The enhanced penetration is most beneficial for weeds with waxy leaf surfaces.

- Weed Growth Stage: For optimal results, applications should be made when weeds are small and actively growing. The this compound label specifies maximum weed sizes for control.

- Environmental Conditions: Avoid application under drought stress or extreme temperatures, as this can reduce herbicide uptake and translocation, even with an effective adjuvant.

Experimental Design for Researchers

For researchers aiming to validate or extend these protocols, consider the following experimental setup.

Key Methodological Elements

- Treatments: A standard experiment should include a factorial arrangement of:

- Adjuvant Systems: MSO, COC, NIS, and a no-adjuvant control.

- Nitrogen Additives: With and without 28% UAN (e.g., at 2-4 L/ha) or AMS.

- Weed Species: Key species as shown in the table above.

- This compound Doses: A range including the label rate (37 g a.i./ha) and higher/lower doses to calculate GR values [1].

- Response Variables:

- Visual Control Percentage: Assessed at 14 and 28 days after application (DAA).

- Biomass Reduction: Shoot fresh weight or dry weight of treated plants compared to untreated controls, used to determine GR80 values [1].

- Crop Safety: Monitor maize for any signs of phytotoxicity.

Formulation and Safety Notes

- Formulation: this compound is commonly co-formulated with the safener isoxadifen-ethyl at a 1:1 ratio to protect maize crops [1].

- MSO Advantages: Beyond performance, MSO offers operational benefits, including lower flammability compared to petroleum-based oils and better biodegradability [2].

- Compliance: Always adhere to the specific product label instructions for the this compound formulation being used. Local regulations may dictate approved adjuvant uses and application rates.

References

foramsulfuron application timing for weed control

Application Timing and Decision Workflow

The following diagram outlines the key decision points for timing a foramsulfuron application. Adhering to this workflow is critical for achieving effective weed control while ensuring crop safety.

Detailed Application Protocols and Efficacy Data

For researchers, the quantitative efficacy and specific application parameters are crucial. The table below summarizes data from field trials and technical reports.

| Parameter | Protocol Detail / Efficacy Result | Notes & Context |

|---|---|---|

| Use Rate | 0.05 lb/acre (equivalent to ~22.7 g/acre) [1] | Reported to provide control equivalent to older sulfonylureas at 0.10 lb/acre. |

| Weed Control Spectrum | Effective against key grasses and broadleaves [2] [3] [1] | Grasses: Barnyardgrass, Foxtail, Crabgrass, Perennial Ryegrass [2] [3] [1]. Broadleaves: Pigweed [2]. |

| Rainfastness | 72 hours [1] | Time until rainfall does not reduce efficacy. Superior to some alternatives (e.g., Mesotrione at 48 hours). |

| Grass Weed Efficacy | 92-94% control in corn trials [1] | Measured as percentage control compared to untreated plots. |

| Tank-Mix Synergy | +15% improvement in broadleaf control when mixed with 2,4-D amine (from 78% to 93%) [1] | Tank-mixing is common to broaden the spectrum of weed control and manage resistance. |

| Residual Activity | 35-42 days of soil residual control [1] | Duration of weed suppression after application. |

Resistance Management and Integrated Strategies

Weed resistance to ALS-inhibitor herbicides like this compound is a documented concern [3]. To preserve its long-term efficacy, it must be used within an integrated strategy.

Regulatory and Safety Protocols

Adherence to updated regulatory guidelines is mandatory for research and field use. Health Canada's Pest Management Regulatory Agency (PMRA) completed a re-evaluation of this compound in 2025, confirming its registration with required label amendments [4].

| Category | Requirement / Finding |

|---|---|

| Re-evaluation Outcome | Continued registration approved (Health Canada, PMRA, 2025) [4]. |

| Toxicity Profile | Low toxicity via oral and dermal routes. Not genotoxic, carcinogenic, neurotoxic, or a developmental/reproductive toxicant [4]. |

| Environmental Toxicity | Low toxicity to mammals, birds, bees, earthworms, and fish [4]. |

| Required Risk Mitigation | Restricted-Entry Interval (REI): 12 hours. Spray Buffer Zones: Required to protect aquatic habitats and non-target plants. Personal Protective Equipment (PPE): Updates required for mixers, loaders, and applicators [4]. |

| Implementation Timeline | Label amendments must be implemented within 24 months of the decision's publication (February 2025) [4]. |

A Researcher's Checklist for Application

Before application, use this checklist to ensure all parameters are met:

- Crop Stage Confirmed: Crop is within the labeled growth stage (e.g., corn between V1-V8).

- Weed Stage Optimized: Weeds are small, young, and actively growing.

- Environment Suitable: Favorable temperature forecast, no rain expected within 72 hours, and low wind to prevent drift.

- Rate Calculated: Application rate is accurately calculated based on the label and research objectives.

- Resistance Plan: Herbicide is used in a tank mix or rotation as part of an Anti-Resistance Management (ARM) strategy.

- Regulations Reviewed: All local regulatory requirements, including REI and buffer zones, are followed.

References

Application Notes & Protocols: Foramsulfuron + Iodosulfuron Herbicide Mixture

Introduction and Composition

The herbicide mixture of foramsulfuron and iodosulfuron-methyl-sodium is a selective, post-emergence sulfonylurea herbicide used for controlling broadleaf weeds in field corn. It inhibits the acetolactate synthase (ALS) enzyme, disrupting branched-chain amino acid synthesis in susceptible plants [1] [2]. A registered commercial product containing this mixture is Tribute Solo 32 DF Herbicide, a wettable granule formulation containing 30.0% this compound and 2.0% iodosulfuron-methyl-sodium [3].

Registered Uses and Application Parameters

The following table summarizes the key registered application parameters for this herbicide mixture based on Canadian re-evaluation data [3].

| Parameter | Specification |

|---|---|

| Primary Use Site | Field Corn (Eastern Canada and Manitoba) |

| Application Method | Field sprayer, post-emergence |

| Application Frequency | Once per season |

| Tank-Mixing | May be applied with tank-mix partners to enhance weed control efficacy |

| Restricted-Entry Interval (REI) | 12 hours |

| Implementation Timeline | Label amendments must be implemented within 24 months of February 4, 2025 |

Experimental Protocol: Efficacy Under Dust Stress

A 2019-2020 field study in a semi-arid region of Iran investigated the impact of airborne dust on the efficacy of various herbicides, including a mixture of This compound + iodosulfuron + thiencarbazone (FIT) for controlling Amaranthus retroflexus L. (redroot pigweed) [1] [4]. The detailed methodology is as follows:

1. Experimental Design:

- Design: Randomized complete block design with a factorial arrangement and three replicates.

- Factors: Two dust levels (with dust, without dust) and eight herbicide treatments, including FIT.

- Herbicide Formulation: MaisTer Power, 25% OD (Oil Dispersion) [1].

- Application Rate: 719.2 grams of active ingredient per hectare (g ai ha⁻¹) for the FIT mixture [1].

2. Dust Preparation and Application:

- Dust Collection: Dust was collected from smooth surfaces (windows, cars) after dust events in western Iran.

- Dust Characterization: Collected dust was analyzed for particle size and mineralogical/elemental composition (e.g., SiO₂, CaO, Al₂O₃) [1].

- Application: Dust was applied at a rate of 1 g m⁻² to shoots of A. retroflexus at the 4-6 leaf stage using a calibrated windpump. This growth stage was selected to coincide with typical dust events in the region [1].

3. Herbicide Application:

- Timing: Herbicides were applied 10 minutes after dust application.

- Equipment: A rechargeable electric-knapsack sprayer equipped with a flood-jet nozzle (8002 E) was used.

- Spray Volume: 250 liters per hectare (L ha⁻¹).

- Pressure & Speed: Application pressure was 250 kPa, with a spraying speed of 5 km hr⁻¹ and nozzle height of 35 cm above the plant canopy [1].

4. Data Collection and Measurements:

- Visual Assessment: Weed control was assessed four weeks after herbicide treatment using a standardized rating scale (EWRC) [1].

- Morphological Traits: Twenty-one days after herbicide application, five plants per plot were sampled to measure leaf weight, stem weight, plant height, and total biomass.

- Physiological Traits: Leaf samples were analyzed for total chlorophyll content and soluble protein concentration using spectrophotometry [1].

The experimental workflow for this study is as follows:

Key Experimental Findings on Efficacy

The study yielded significant findings on the performance of the this compound + iodosulfuron mixture under dust stress, summarized in the table below [1] [4].

| Parameter | Finding / Result |

|---|---|

| Overall Efficacy (with dust) | 97.8% control of Amaranthus retroflexus |

| Impact of Dust (general) | Contrary to expectations, dust generally increased the efficacy of most tested herbicides, except for bentazon. |

| Chlorophyll Reduction (herbicide effect) | Herbicide application independently led to a 67.5% decrease in total chlorophyll content. |

| Chlorophyll Reduction (dust effect) | Dust alone induced a 9.2% reduction in the total chlorophyll content of A. retroflexus. |

| Conclusion on Dust Interference | The effect of dust on herbicide efficacy is herbicide-dependent; the FIT mixture remains highly effective despite dust presence. |

Environmental and Safety Protocols

1. Human Health and Occupational Safety:

- Personal Protective Equipment (PPE): Follow updated PPE label statements as per current national standards (e.g., as mandated by Health Canada) [3].

- Restricted-Entry Interval (REI): A standard REI of 12 hours is required for workers entering treated areas [3].

2. Environmental Protection and Mitigation:

- Spray Buffer Zones: Updated spray buffer zones are required to protect non-target aquatic and terrestrial habitats. Applicators must consult the most recent product label for specific distances [3].

- Precautionary Statements: Product labels must include statements highlighting toxicity to aquatic organisms and terrestrial plants [3].

- Compliance Tools: In the U.S., the EPA's Pesticide App for Label Mitigations (PALM) can be used to identify approved spray drift reduction and runoff mitigation options for ESA compliance [5].

Research Implications and Future Directions

The high efficacy of the this compound + iodosulfuron mixture under challenging environmental conditions like dust stress is promising for semi-arid agricultural regions [1]. Future research can build on this by:

- Exploring Formulation Technology: Investigating controlled-release formulations (CRFs) using biodegradable polymers or clay minerals could further reduce application rates and environmental leaching [6].

- Integrating Sustainable Practices: Research should explore integrating this chemical tool with Sustainable Weed Management Practices (SWMPs), such as crop rotation and cover crops, to manage resistance and reduce environmental impact [7].

- Broad-Spectrum Testing: Evaluating the mixture's efficacy against a wider range of herbicide-resistant weed biotypes.

References

- 1. Investigating the impacts of airborne dust on herbicide ... [pmc.ncbi.nlm.nih.gov]

- 2. WO2019030614A1 - Synergistic herbicidal combinations [patents.google.com]

- 3. Re-evaluation decision RVD2025-01, this compound and ... [canada.ca]

- 4. Investigating the impacts of airborne dust on herbicide ... [nature.com]

- 5. New EPA tool helps growers comply with pesticide runoff and ... [canr.msu.edu]

- 6. The future of herbicide application: controlled-release ... [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Evaluation of Sustainable Weed Management ... [mdpi.com]

Comprehensive Application Notes and Protocols: Foramsulfuron with Urea Ammonium Nitrate (UAN) Adjuvant System

Introduction to Foramsulfuron and UAN Synergy

This compound is a sulfonylurea herbicide classified as an acetolactate synthase (ALS) inhibitor (HRAC Group B) that provides post-emergence control of grass and broadleaf weeds in corn production systems [1]. The herbicide demonstrates high solubility in water (3293 mg/L at 20°C, pH 7) and a low octanol-water partition coefficient (Log P = -0.78), indicating limited cuticular penetration on its own [1]. Urea ammonium nitrate (UAN) solutions, particularly at 28% concentration, function as both nitrogen fertilizer supplements and herbicide efficacy enhancers through multiple mechanisms. Research demonstrates that UAN improves this compound's foliar absorption and translocation while simultaneously enhancing physicochemical properties of spray solutions through salt effects [2].

The combination of this compound with UAN represents a strategic approach to weed management that addresses several challenges in modern agriculture. As weed resistance to herbicides continues to increase globally, optimizing the performance of existing herbicide chemistries through adjuvant systems becomes increasingly important [3]. This compound controls problematic weeds including giant foxtail (Setaria faberi), fall panicum (Panicum dichotomiflorum), redroot pigweed (Amaranthus retroflexus), velvetleaf (Abutilon theophrasti), and common lambsquarters (Chenopodium album) [2] [4]. When properly formulated with UAN and appropriate surfactant systems, this compound demonstrates enhanced activity on these and other weed species while maintaining favorable crop safety in corn through the protective action of the safener isoxadifen-ethyl [2].

Herbicide Properties and Mode of Action

Chemical and Physical Properties

This compound (IUPAC name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-[2-(dimethylcarbamoyl)-5-formamidophenylsulfonyl]urea) is a systemic herbicide with the molecular formula C₁₇H₂₀N₆O₇S and a molecular mass of 452.44 g/mol [1]. It is typically formulated as water-dispersible granules (WG) with commercial products including Option, Revolver, Tribute, Equip OD, and MaisTer [1]. The compound exhibits thermal stability with a melting point of 194.5°C and decomposes before boiling [1]. Its water solubility profile and low volatility make it suitable for post-emergence applications, while its soil half-life and persistence characteristics vary depending on environmental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Water solubility | 3293 mg/L | 20°C, pH 7 | [1] |

| Melting point | 194.5°C | - | [1] |

| Molecular mass | 452.44 g/mol | - | [1] |

| Log P | -0.78 | 20°C, pH 7 | [1] |

| Vapor pressure | Low | Not specified | [1] |

| Formulation type | Water-dispersible granules | - | [1] |

Physiological Mode of Action

This compound inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants [1] [4]. This enzyme catalyzes the first common step in the synthesis of these essential amino acids, and its inhibition leads to the cessation of cell division and plant growth [4]. Visual symptoms of intoxication include chlorosis (yellowing), necrosis (tissue death), and stunting, followed by plant death, which typically occurs over 7-21 days after application depending on environmental conditions and weed species susceptibility.